molecular formula C10H15BrN2O4S B14128399 C10H15BrN2O4S

C10H15BrN2O4S

Cat. No.: B14128399
M. Wt: 339.21 g/mol
InChI Key: GNRJUUIUSOEGJT-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Imidazole-4-carboxylic acid, 2-bromo-5-methyl-1-[(methylsulfonyl)methyl]-, 1-methylethyl ester involves several steps. One common method includes the bromination of a precursor imidazole compound followed by esterification with a suitable alcohol. The reaction conditions typically involve the use of bromine or a brominating agent in the presence of a catalyst, followed by the addition of an alcohol under acidic or basic conditions to form the ester.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and esterification processes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as the use of environmentally friendly solvents and catalysts, can be employed to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

1H-Imidazole-4-carboxylic acid, 2-bromo-5-methyl-1-[(methylsulfonyl)methyl]-, 1-methylethyl ester: undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The methylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles like amines or thiols in the presence of a base.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Substitution Reactions: Formation of substituted imidazole derivatives.

    Oxidation Reactions: Formation of sulfone derivatives.

    Reduction Reactions: Formation of alcohol derivatives .

Scientific Research Applications

1H-Imidazole-4-carboxylic acid, 2-bromo-5-methyl-1-[(methylsulfonyl)methyl]-, 1-methylethyl ester: has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of 1H-Imidazole-4-carboxylic acid, 2-bromo-5-methyl-1-[(methylsulfonyl)methyl]-, 1-methylethyl ester involves its interaction with specific molecular targets. The bromine atom and the imidazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The methylsulfonyl group may also play a role in modulating the compound’s biological activity by affecting its solubility and binding affinity .

Comparison with Similar Compounds

Similar Compounds

    1H-Imidazole-4-carboxylic acid derivatives: Compounds with similar imidazole structures but different substituents.

    Bromo-substituted organic compounds: Compounds with bromine atoms attached to different organic frameworks.

    Methylsulfonyl-containing compounds: Compounds with methylsulfonyl groups attached to various organic backbones.

Uniqueness

1H-Imidazole-4-carboxylic acid, 2-bromo-5-methyl-1-[(methylsulfonyl)methyl]-, 1-methylethyl ester: is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C10H15BrN2O4S

Molecular Weight

339.21 g/mol

IUPAC Name

3-O-tert-butyl 4-O-methyl 2-amino-5-bromo-2H-1,3-thiazole-3,4-dicarboxylate

InChI

InChI=1S/C10H15BrN2O4S/c1-10(2,3)17-9(15)13-5(7(14)16-4)6(11)18-8(13)12/h8H,12H2,1-4H3

InChI Key

GNRJUUIUSOEGJT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1C(SC(=C1C(=O)OC)Br)N

Origin of Product

United States

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